![molecular formula C10H10N2O3 B172786 Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate CAS No. 156335-37-4](/img/structure/B172786.png)
Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate
Overview
Description
Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate is an organic compound belonging to the class of pyrrolo[1,2-B]pyridazines. It is an important intermediate in the synthesis of various compounds such as oxazolidinones and pyrrolo[1,2-B]pyridazines. It is also used in the synthesis of various drugs and pharmaceuticals. This compound has been studied extensively in recent years due to its potential applications in the medical and pharmaceutical fields.
Scientific Research Applications
Synthesis of Pyridazine Derivatives
- Ethyl 4-oxo-1,4-dihydropyridazine derivatives have been utilized in the synthesis of pyridazine, pyrimido[4,5-d]pyridazine, and pyrrolo[1,2-c]pyrimidone derivatives. These compounds are prepared via versatile routes involving bromomethylated ethyl dihydropyrimidine carboxylates, indicating their significance in the development of new heterocyclic compounds with potential biological activities (Kheder, Mabkhot, & Farag, 2009).
Antimicrobial Evaluation
- Some pyrimidine derivatives synthesized using ethyl 4-oxo-1,4-dihydropyridazine as a precursor have been evaluated for their antimicrobial properties. This highlights the role of such derivatives in medicinal chemistry, particularly in discovering new antimicrobial agents (Farag, Kheder, & Mabkhot, 2008).
Novel Synthetic Routes
- Ethyl 4-oxo-1,4-dihydropyridazine derivatives serve as key intermediates in developing novel synthetic routes to various heterocyclic compounds. For example, the thermolysis of specific dihydropyridazine derivatives provides a new synthetic route to pyrrolo[2,3-c-]pyridazines, highlighting the versatility of these compounds in synthesizing complex heterocycles (Maeba & Castle, 1979).
Application in Heterocyclic Chemistry
- The utility of ethyl 4-oxo-1,4-dihydropyridazine derivatives extends to the synthesis of functionalized pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives. These findings demonstrate the importance of such derivatives in accessing a wide range of heterocyclic compounds, which could have various pharmacological and chemical applications (Arrault, Touzeau, Guillaumet, Leger, Jarry, & Mérour, 2002).
properties
IUPAC Name |
ethyl 4-oxo-1H-pyrrolo[1,2-b]pyridazine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)7-6-11-12-5-3-4-8(12)9(7)13/h3-6,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBQPBAYKVUDSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNN2C=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435646, DTXSID501215918 | |
Record name | ETHYL 4-OXO-1,4-DIHYDROPYRROLO[1,2-B]PYRIDAZINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-hydroxypyrrolo[1,2-b]pyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501215918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
156335-37-4, 1260849-93-1 | |
Record name | ETHYL 4-OXO-1,4-DIHYDROPYRROLO[1,2-B]PYRIDAZINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-hydroxypyrrolo[1,2-b]pyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501215918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.